molecular formula C9H11IO4S B13882021 5-Iodo-2-methoxybenzyl methanesulfonate

5-Iodo-2-methoxybenzyl methanesulfonate

Cat. No.: B13882021
M. Wt: 342.15 g/mol
InChI Key: PPBCYDBFLYSTEC-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxybenzyl methanesulfonate is an organic compound with the molecular formula C9H11IO4S. It consists of 11 hydrogen atoms, 9 carbon atoms, 4 oxygen atoms, 1 sulfur atom, and 1 iodine atom

Preparation Methods

The synthesis of 5-Iodo-2-methoxybenzyl methanesulfonate typically involves the reaction of 5-iodo-2-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester. The reaction can be represented as follows:

5-Iodo-2-methoxybenzyl alcohol+Methanesulfonyl chloride5-Iodo-2-methoxybenzyl methanesulfonate+HCl\text{5-Iodo-2-methoxybenzyl alcohol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-Iodo-2-methoxybenzyl alcohol+Methanesulfonyl chloride→5-Iodo-2-methoxybenzyl methanesulfonate+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-Iodo-2-methoxybenzyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Iodo-2-methoxybenzyl methanesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxybenzyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group undergoes nucleophilic attack, leading to the formation of a covalent bond with the target molecule. This reaction can result in the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

5-Iodo-2-methoxybenzyl methanesulfonate can be compared with other similar compounds, such as:

    5-Iodo-2-methoxybenzyl chloride: Similar in structure but with a chloride group instead of a methanesulfonate group. It is less reactive in nucleophilic substitution reactions.

    5-Iodo-2-methoxybenzyl bromide: Similar in structure but with a bromide group. It is more reactive than the chloride derivative but less reactive than the methanesulfonate ester.

    5-Iodo-2-methoxybenzyl acetate: Similar in structure but with an acetate group. It has different reactivity and solubility properties compared to the methanesulfonate ester.

The uniqueness of this compound lies in its high reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C9H11IO4S

Molecular Weight

342.15 g/mol

IUPAC Name

(5-iodo-2-methoxyphenyl)methyl methanesulfonate

InChI

InChI=1S/C9H11IO4S/c1-13-9-4-3-8(10)5-7(9)6-14-15(2,11)12/h3-5H,6H2,1-2H3

InChI Key

PPBCYDBFLYSTEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)I)COS(=O)(=O)C

Origin of Product

United States

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